molecular formula C7H8N2O2 B3053013 1,3-Benzodioxole-4,5-diamine CAS No. 500862-27-1

1,3-Benzodioxole-4,5-diamine

Cat. No.: B3053013
CAS No.: 500862-27-1
M. Wt: 152.15 g/mol
InChI Key: WZXFIDXRXIOGTR-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4,5-diamine is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzodioxole, featuring two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4,5-diamine can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful control of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole-4,5-diamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medicinal applications, it may inhibit specific enzymes or interact with receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-4,5-diamine is unique due to its dual amino groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

IUPAC Name

1,3-benzodioxole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFIDXRXIOGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331343
Record name 1,3-benzodioxole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500862-27-1
Record name 1,3-benzodioxole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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